Ciclesonide

Catalog No.
S523702
CAS No.
126544-47-6
M.F
C32H44O7
M. Wt
540.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciclesonide

CAS Number

126544-47-6

Product Name

Ciclesonide

IUPAC Name

[2-[(1S,2S,4S,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate

Molecular Formula

C32H44O7

Molecular Weight

540.7 g/mol

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26-,27+,29+,30-,31-,32+/m0/s1

InChI Key

LUKZNWIVRBCLON-BACZTASJSA-N

SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

Solubility

1.57e-03 g/L

Synonyms

(R)-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with cyclohexanecarboxaldehyde, 21-isobutyrate, Alvesco, ciclesonide, Omnaris

Canonical SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

Isomeric SMILES

CC(C)C(=O)OCC(=O)[C@@]12[C@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6

Description

The exact mass of the compound Ciclesonide is 540.3087 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Allergic Agents - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ciclesonide is an inhaled corticosteroid (ICS) medication commonly used to treat asthma and chronic obstructive pulmonary disease (COPD) []. However, its anti-inflammatory properties have also made it a subject of scientific research in various contexts. Here's a breakdown of some key areas of investigation:

Ciclesonide and airway inflammation

Ciclesonide's primary function is to reduce inflammation in the airways. It achieves this by inhibiting the activity of enzymes like phospholipase A2, which are involved in the inflammatory response []. Research is ongoing to explore ciclesonide's effectiveness in managing inflammatory conditions beyond asthma and COPD, such as allergic rhinitis and other respiratory allergies [].

Ciclesonide is a synthetic corticosteroid primarily used in the management of asthma and allergic rhinitis. It functions as a pro-drug, which means that it is converted into its active form, desisobutyryl-ciclesonide, after administration. This active metabolite exhibits significantly higher affinity for the glucocorticoid receptor than the parent compound, enhancing its anti-inflammatory effects. Ciclesonide is characterized by its chemical formula C32H44O7C_{32}H_{44}O_{7} and a molar mass of approximately 540.697 g/mol .

Ciclesonide is administered via inhalation, allowing for localized action in the airways with minimal systemic absorption. This route of administration helps reduce potential side effects commonly associated with systemic corticosteroids, such as immunosuppression and metabolic disturbances .

Ciclesonide acts as a prodrug, meaning it requires conversion to its active form to exert its effects. Following inhalation, Ciclesonide is converted to des-ciclesonide, which binds to glucocorticoid receptors in the airways []. This binding reduces inflammation by suppressing the production of inflammatory mediators like cytokines and leukotrienes [].

Ciclesonide undergoes enzymatic hydrolysis to form its active metabolite desisobutyryl-ciclesonide in the upper and lower airways. This conversion is facilitated by intracellular esterases present in various cell types within the respiratory tract. The hydrolysis process is crucial for activating ciclesonide's therapeutic effects, as desisobutyryl-ciclesonide has a significantly higher binding affinity for glucocorticoid receptors .

Furthermore, desisobutyryl-ciclesonide can undergo further metabolism in the liver via cytochrome P450 enzymes, primarily CYP3A4, leading to additional metabolites that are less active .

The primary mechanism of action of ciclesonide involves its binding to the glucocorticoid receptor, which translocates into the cell nucleus and modulates gene expression related to inflammation. This action results in the suppression of pro-inflammatory cytokines and mediators such as interleukin-2, leukotrienes, and eicosanoids, contributing to reduced airway inflammation and hyperreactivity .

Ciclesonide's anti-inflammatory properties make it effective in treating conditions like asthma and allergic rhinitis by alleviating symptoms such as wheezing, coughing, and nasal congestion. The drug has been shown to have a rapid onset of action with sustained effects when used regularly .

Ciclesonide is synthesized through a multi-step chemical process involving several key reactions:

  • Formation of the Core Structure: The synthesis begins with the preparation of a steroid nucleus through cyclization reactions.
  • Functionalization: Various functional groups are introduced through selective oxidation and substitution reactions to create the desired pharmacological properties.
  • Esterification: The final steps involve esterification processes to enhance solubility and bioavailability when administered via inhalation.

The exact synthetic pathway can vary depending on specific industrial methods but generally follows principles of organic synthesis tailored to produce high yields of the active compound while minimizing impurities .

Ciclesonide is primarily indicated for:

  • Asthma Management: It is used as a maintenance treatment to control chronic asthma symptoms.
  • Allergic Rhinitis Treatment: Ciclesonide helps relieve nasal symptoms associated with seasonal or perennial allergic rhinitis.

Additionally, due to its localized action and low systemic absorption, ciclesonide presents a favorable safety profile for long-term use in managing respiratory conditions .

Ciclesonide has been studied for its interactions with various drugs, particularly those affecting cytochrome P450 enzymes. Notably:

Adverse drug reactions associated with ciclesonide include headache, throat irritation, and potential local infections such as oral candidiasis due to immunosuppressive effects on local mucosal surfaces .

Ciclesonide belongs to a class of medications known as corticosteroids. Below are some similar compounds along with a comparison highlighting ciclesonide's unique characteristics:

Compound NameChemical FormulaPrimary UseUnique Features
BudesonideC25H34O6C_{25}H_{34}O_6Asthma, Allergic RhinitisHigh first-pass metabolism; available in nebulized form.
FluticasoneC22H27F3O4SC_{22}H_{27}F_3O_4SAsthma, Allergic RhinitisPotent anti-inflammatory; available as nasal spray and inhaler.
MometasoneC22H28O5C_{22}H_{28}O_5Asthma, Allergic RhinitisLong duration of action; low systemic absorption.
TriamcinoloneC21H25O6C_{21}H_{25}O_6AsthmaBroad anti-inflammatory effects; also used topically.

Uniqueness of Ciclesonide:

  • Ciclesonide's pro-drug nature allows for targeted activation in the airways, minimizing systemic exposure.
  • It has a favorable safety profile due to its low risk of systemic side effects compared to other corticosteroids.
  • Its specific metabolic pathway enhances its efficacy while reducing adverse effects associated with long-term corticosteroid use .

The synthesis of ciclesonide involves several critical intermediate compounds, each playing a specific role in the overall manufacturing process. The primary starting material is 16α-hydroxyprednisolone, a corticosteroid precursor that serves as the foundation for ciclesonide synthesis [1] [2] [3]. This compound undergoes systematic structural modifications to achieve the final ciclesonide structure.

The synthesis pathway proceeds through desonide 21-isobutyrate, which represents a partially protected intermediate where the 21-hydroxyl group has been acylated with isobutyric anhydride [1] [2]. This protection strategy is essential for subsequent transformations, as it prevents unwanted side reactions at the 21-position during ketal formation. The triisobutyryl ester intermediate represents a fully protected version of the steroid backbone, where multiple hydroxyl groups are temporarily masked to allow selective reactions [1].

A critical intermediate in the synthesis is the acetal intermediate formed through ketal formation between the 16α,17-dihydroxy system and cyclohexanecarboxaldehyde [4] [2]. This intermediate exists as a mixture of stereoisomers at the 22-position, requiring subsequent purification to obtain the desired 22R configuration. The final step involves selective deprotection and acylation to yield ciclesonide, which serves as a prodrug that is converted to its active metabolite, des-ciclesonide (also known as RM1), through esterase-mediated hydrolysis in vivo [5] [6].

The molecular weights and chemical formulas of these intermediates reflect the systematic addition of protective groups and functional modifications. 16α-Hydroxyprednisolone (C₂₁H₂₈O₆, 376.45 g/mol) is transformed through multiple steps to ciclesonide (C₃₂H₄₄O₇, 540.69 g/mol), demonstrating the complexity of the synthetic pathway [2] [6].

Stereoselective Strategies for Cyclic Ketal Formation

The formation of the cyclic ketal at positions 16,17 represents one of the most challenging aspects of ciclesonide synthesis, requiring precise stereochemical control to achieve the desired 22R configuration. The reaction involves the condensation of cyclohexanecarboxaldehyde with the 16α,17-dihydroxy system under strongly acidic conditions [1] [4] [7].

Traditional approaches utilize hydrofluoric acid (73% concentration) as the acid catalyst at low temperatures ranging from -15°C to -20°C [7]. Under these conditions, the reaction typically proceeds for 1-3 hours in dichloromethane solvent, yielding a mixture of 22R and 22S epimers in approximately 90:10 ratio after initial formation [7]. The low temperature is critical for achieving reasonable stereoselectivity, as higher temperatures tend to favor thermodynamic equilibration, leading to diminished stereocontrol.

Alternative methodologies have been developed using acidic ionic liquids as both solvent and catalyst systems [1]. These approaches operate at elevated temperatures (10-100°C) and offer advantages in terms of environmental sustainability and catalyst recovery. The ionic liquid systems include methylbutyl sulfonic imidazole derivatives with various counterions such as bisulfate, acetate, trifluoromethanesulfonate, and chloroaluminate [1]. While these methods provide good yields (82-85%), they typically require additional purification steps to achieve the desired stereochemical purity.

The stereochemical outcome of the ketal formation is influenced by several factors, including the conformational preferences of the steroid backbone, the steric interactions between the cyclohexyl group and the steroid framework, and the kinetic versus thermodynamic control of the reaction [8] [9]. The preferred 22R configuration places the cyclohexyl substituent in a pseudo-equatorial position relative to the dioxolane ring, minimizing steric interactions with the steroid nucleus [10] [11].

Functional Group Protection/Deprotection Methodologies

The successful synthesis of ciclesonide relies heavily on strategic protection and deprotection of various hydroxyl groups throughout the steroid backbone. The protection strategy must address the differential reactivity of the 11β-, 16α-, 17-, and 21-hydroxyl groups while maintaining the integrity of the steroid nucleus [12] [13] [14].

The 11β-hydroxyl group typically remains unprotected throughout the synthesis, as its tertiary nature and steric environment provide sufficient protection against unwanted reactions [15]. The 16α- and 17-hydroxyl groups are simultaneously protected through cyclic ketal formation with cyclohexanecarboxaldehyde, creating a five-membered dioxolane ring that effectively masks both hydroxyl groups [4] [2]. This protection strategy is particularly elegant as it serves dual purposes: protecting the hydroxyl groups and introducing the cyclohexyl substituent that is essential for ciclesonide biological activity.

The 21-hydroxyl group requires isobutyrate ester protection, which is introduced using isobutyric anhydride under basic conditions [1] [2]. This protection is unique in that it represents the final structural element of ciclesonide rather than a temporary protecting group. The isobutyrate ester serves as a prodrug functionality that is cleaved by esterases in vivo to generate the active metabolite des-ciclesonide [5] [6].

The deprotection strategies are tailored to the specific protecting groups employed. Ketal protecting groups are typically removed under mildly acidic conditions, while the isobutyrate ester is designed to be stable under normal storage conditions but labile to enzymatic hydrolysis in biological systems [5] [16]. The orthogonal nature of these protection strategies allows for selective removal when necessary without affecting other protected functionalities [13].

Industrial implementations of these protection/deprotection strategies must consider factors such as reagent cost, waste generation, and scalability. Green chemistry principles are increasingly being applied to develop more sustainable protection methodologies, including the use of recyclable reagents and environmentally benign solvents [14] [17].

Industrial-Scale Purification Techniques (High Performance Liquid Chromatography, Crystallization)

The industrial production of ciclesonide requires sophisticated purification techniques to achieve the high purity standards necessary for pharmaceutical applications. The primary challenge lies in separating the desired 22R epimer from the 22S epimer and removing other synthetic impurities [4] [18].

High Performance Liquid Chromatography (HPLC) serves as the cornerstone technology for ciclesonide purification, particularly for epimer separation. Reverse-phase HPLC using C18 stationary phases with ethanol/water mobile phase systems has been extensively employed for analytical and preparative separations [4] [19]. The separation is typically achieved using acetonitrile/water gradients with detection at 230 nm wavelength [19]. For industrial applications, preparative HPLC columns with dimensions up to 250 × 20 mm have been utilized, though scale-up remains challenging due to solvent consumption and processing time considerations [4].

Chiral HPLC represents a more advanced approach for stereoisomer separation, utilizing chiral stationary phases based on polysaccharide derivatives such as amylose or cellulose carbamates [4]. These phases, including commercial products like Chiralpak AD-H and Chiralcel OD, can achieve baseline separation of ciclesonide epimers with purities exceeding 99% [4]. The mobile phases typically consist of mixtures of alkanes (hexane, heptane) with alcohols (ethanol, isopropanol) in ratios ranging from 95:5 to 70:30 [4].

Crystallization techniques offer a more economical approach for large-scale purification. Fractional crystallization using ethanol/methanol mixtures has been developed to enrich the 22R epimer from initial mixtures [18] [20]. The process involves dissolving ciclesonide in ethanol at elevated temperatures (60-70°C), followed by addition of methanol and controlled cooling to induce selective crystallization [20]. This approach can achieve 99% stereochemical purity for the 22R epimer, though it suffers from significant yield losses (approximately 50%) [4].

Advanced crystallization strategies include the development of specific solvate forms that enhance purification efficiency. Ciclesonide methanol solvate and cyclohexane solvate forms have been characterized, with the cyclohexane solvate showing particular promise for industrial applications due to its ability to desolvate without destroying the crystal lattice [21] [22].

Supercritical fluid chromatography (SFC) represents an emerging technology for large-scale ciclesonide purification [23]. SFC systems utilize supercritical carbon dioxide with alcohol modifiers (typically methanol or ethanol) and can achieve high resolution separation with reduced solvent consumption compared to traditional HPLC methods [23]. The technology offers advantages in terms of faster separations, easier solvent recovery, and reduced environmental impact.

The choice of purification technique for industrial applications depends on multiple factors including scale requirements, purity specifications, cost considerations, and regulatory compliance. Hybrid approaches combining multiple techniques are often employed, such as initial crystallization for bulk purification followed by HPLC polishing for final purity adjustment [4] [18].

Quality control throughout the purification process relies on validated analytical methods, including HPLC-UV analysis for epimer ratio determination and HPLC-MS for impurity profiling [24] [25]. The development of robust analytical methods is essential for process control and regulatory compliance in industrial manufacturing [19] [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

540.30870374 g/mol

Monoisotopic Mass

540.30870374 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S59502J185

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (25%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (87.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (25%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413 (12.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of nasal symptoms associated with seasonal and perennial allergic rhinitis in adults and adolescents 12 years of age and older.
For the alleviation of clinical signs of severe equine asthma (formerly known as Recurrent Airway Obstruction � (RAO), Summer Pasture Associated Recurrent Airway Obstruction � (SPA-RAO)).

Pharmacology

Ciclesonide is a pro-drug that is enzymatically hydrolyzed to a pharmacologically active metabolite, C21-desisobutyryl-ciclesonide (des-ciclesonide or RM1) following intranasal application. Des-ciclesonide has anti-inflammatory activity with affinity for the glucocorticoid receptor that is 120 times higher than the parent compound. The precise mechanism through which ciclesonide affects allergic rhinitis symptoms is not known. Corticosteroids have been shown to have a wide range of effects on multiple cell types (e.g., mast cells, eosinophils, neutrophils, macrophages, and lymphocytes) and mediators (e.g., histamine, eicosanoids, leukotrienes, and cytokines) involved in allergic inflammation.
Ciclesonide is a nonhalogenated, synthetic, inhaled corticosteroid (ICS) with anti-inflammatory and potential antiviral activities. Upon administration by oral inhalation into the lungs, ciclesonide (CIC) is converted by local esterases to its active metabolite desisobutyryl-ciclesonide (des-CIC), which binds to intracellular glucocorticoid receptors (GRs). The ligand-bound GRs regulate gene expressions, which lead to inhibitory activities against multiple cell types, such as mast cells, eosinophils, basophils, lymphocytes, macrophages and neutrophils, and various mediators associated with inflammation, such as histamine, eicosanoids, leukotrienes and cytokines. In addition, ciclesonide may suppress the replication of human coronavirus by targeting viral nonstructural protein 15 (NSP15).

MeSH Pharmacological Classification

Glucocorticoids

ATC Code

QR03BA08
R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AD - Corticosteroids
R01AD13 - Ciclesonide
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03B - Other drugs for obstructive airway diseases, inhalants
R03BA - Glucocorticoids
R03BA08 - Ciclesonide

Mechanism of Action

Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Health Hazard

Other CAS

126544-47-6
141845-82-1

Absorption Distribution and Excretion

Ciclesonide and des-ciclesonide have negligible oral bioavailability (both less than 1%) due to low gastrointestinal absorption and high first-pass metabolism. The intranasal administration of ciclesonide at recommended doses results in negligible serum concentrations of ciclesonide.
152 L/hr [Following IV administration of 800 mcg of ciclesonide]

Metabolism Metabolites

Des-ciclesonide undergoes metabolism in the liver to additional metabolites mainly by the cytochrome P450 (CYP) 3A4 isozyme and to a lesser extent by CYP 2D6.

Wikipedia

Ciclesonide
Thallium(I)_sulfide

Use Classification

Veterinary drugs -> Respiratory system, Other drugs for obstructive airway diseases, inhalants -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Sun YH, Ge LT, Jiang JX, Shen HJ, Jia YL, Dong XW, Sun Y, Xie QM. Formoterol
2: Mallol J, Aguirre V, Gallardo A, Cortez E, Sánchez C, Riquelme C, Córdova P,
3: Kim CH, Kim JK, Kim HJ, Cho JH, Kim JS, Kim YD, Lee HM, Kim SW, Cho KS, Lee
4: Jamaati H, Malekmohammad M, Fahimi F, Najafi A, Hashemian SM. Efficacy of
5: Burghuber OC, Köberl G, Lenk-Feik S, Schantl M, Sander P, Hammer A.
6: Chiu KC, Chou YL, Hsu JY, Lin MS, Lin CH, Chou PC, Chou CL, Wang CH, Kuo HP.
7: Marczak J, Ciebiada M, Górski P. Switching from systemic steroids to
8: van der Molen T, Kocks JW. The efficacy and safety of inhaled corticosteroids:
9: Emanuel IA, Blaiss MS, Meltzer EO, Evans P, Connor A. Nasal deposition of
10: Berger WE, Prenner B, Turner R, Meltzer EO. A patient preference and
11: A patient preference and satisfaction study of ciclesonide nasal aerosol and
12: Ciclesonide: long-term treatment of persistent asthma--no clear progress.
13: Bateman ED. Efficacy and safety of high-dose ciclesonide for the treatment of
14: Mårs U, d'Argy R, Hallbeck K, Miller-Larsson A, Edsbäcker S. Tissue
15: Srinivas NR, Ahlawat P, Shaik JB. Allometric modeling of ciclesonide, a
16: Nakaji H, Petrova G, Matsumoto H, Iwata T, Ito I, Oguma T, Inoue H, Tajiri T,
17: Kramer S, Rottier BL, Scholten RJ, Boluyt N. Ciclesonide versus other inhaled
18: Nave R, Mueller H. From inhaler to lung: clinical implications of the
19: Teramoto T, Matsui E, Fukao T, Sakai K, Yonezawa H, Kato Z, Ohnishi H, Kaneko
20: Salava A, Alanko K, Hyry H. A case of systemic allergic dermatitis caused by

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